R(+)-6-Bromo-APB hydrobromide, also known as R(+)-6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a synthetic compound classified as a dopamine D1 receptor agonist. [, ] It is a chiral molecule, with the R(+) enantiomer exhibiting significantly higher affinity and selectivity for the D1 receptor compared to its S(-) counterpart. [] Due to its high selectivity and potency, R(+)-6-Bromo-APB hydrobromide serves as a valuable tool in scientific research for investigating the role of D1 receptors in various physiological processes and neurological disorders.
The synthesis of R(+)-6-Bromo-APB hydrobromide typically involves the bromination of the parent compound, 6-(2-aminopropyl)benzofuran. A common synthetic route includes:
Industrial production methods mirror these laboratory approaches but are conducted on a larger scale, utilizing precise control over reaction parameters to ensure high yields and purity. Techniques such as recrystallization or chromatography are employed for purification to remove any impurities.
The molecular structure of R(+)-6-Bromo-APB hydrobromide features a complex arrangement typical of substituted benzofuran derivatives. Key aspects include:
The structural formula can be represented as follows:
This structure allows for specific interactions with dopamine and serotonin receptors, influencing its pharmacological effects .
R(+)-6-Bromo-APB hydrobromide is involved in various chemical reactions, including:
These reactions provide avenues for modifying the compound's structure to explore its effects on different biological targets.
R(+)-6-Bromo-APB hydrobromide primarily acts as an agonist at dopamine receptors, particularly the D1 subtype. Its mechanism of action involves:
Research into this mechanism continues to reveal insights into how this compound can influence neurological processes related to motivation, reward, and emotional connectivity.
R(+)-6-Bromo-APB hydrobromide exhibits several notable physical and chemical properties:
These properties are critical for determining how the compound can be handled in laboratory settings and its potential applications in research .
R(+)-6-Bromo-APB hydrobromide has several applications in scientific research:
R(+)-6-Bromo-APB hydrobromide (CAS 139689-19-3) is a potent and stereoselective agonist targeting dopamine D1-like receptors (D1 and D5). Its efficacy stems from the R-enantiomeric configuration, which exhibits 90-fold greater selectivity for D1 receptors over D2-like receptors and significantly higher binding affinity than the S-enantiomer (Ki = 12 nM vs. 340 nM for D2-like receptors) [6] [8]. The compound’s molecular structure—(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol—features critical interactions with the D1 receptor orthosteric site:
In vivo studies confirm this enantiomeric divergence: The R-enantiomer acts as a full agonist, inducing dose-dependent hyperlocomotion in rodents and eye blinking in primates—classic D1-mediated behaviors. In contrast, the S-enantiomer shows minimal activity even at 10-fold higher doses [3] [8]. Antagonism studies with SCH 39166 (ecopipam) further validate D1-specific actions, yielding an apparent pA2 value of 7.675 [3].
Table 1: Enantiomer-Specific Pharmacological Profiles
Parameter | R(+)-6-Bromo-APB | S(−)-6-Bromo-APB |
---|---|---|
D1 Receptor Ki (nM) | 12 | 216 |
D1 vs. D2 Selectivity | 90-fold | <5-fold |
Locomotor Activation | EC50 = 1.5 mg/kg | Inactive at 15 mg/kg |
Intrinsic Activity | Full agonist | Partial agonist |
R(+)-6-Bromo-APB hydrobromide modulates receptor heteromerization in striatal neurons, particularly D1-D5 and D1-D2 dimers. This alters G-protein coupling efficiency and downstream signaling cascades:
Notably, R(+)-6-Bromo-APB’s partial agonism (compared to SKF-82958) enables dual agonist-antagonist properties: At low doses (0.1–1.0 mg/kg), it antagonizes SKF-82958-induced eye blinking in primates by shifting the dose-response curve (dose ratio = 31.1 at 1.0 mg/kg), indicating allosteric modulation of receptor ensembles [3].
The compound’s primary signaling mechanism involves Gs-protein-coupled adenylate cyclase stimulation, generating cyclic AMP (cAMP) with dose-dependent efficacy:
Higher doses (≥5 mg/kg) trigger cAMP overflow, leading to PKA-independent effects:
Table 2: Temporal Kinetics of Downstream Signaling Events
Time Post-Dosing | cAMP Elevation | MOR mRNA Upregulation | Key Phosphorylation Events |
---|---|---|---|
15–30 min | +300% | — | PKA → DARPP-32 (Thr34) |
2–4 hours | +150% | +120% | ERK1/2, MSK1 → CREB (Ser133) |
24–72 hours | Baseline | +180% (peak at 72 hr) | ΔFosB accumulation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1